molecular formula C12H27ClN4O3 B6337327 H-Lys-Lys-OH hydrochloride CAS No. 134276-45-2

H-Lys-Lys-OH hydrochloride

Cat. No. B6337327
CAS RN: 134276-45-2
M. Wt: 310.82 g/mol
InChI Key: ROGKVZGKYWMMAT-IYPAPVHQSA-N
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Description

H-Lys-Lys-OH hydrochloride, also known as H-Lys-Lys-OH HCl, is a synthetic compound composed of two lysine molecules and a hydrochloride group. This compound has been widely studied for its potential applications in biochemistry and physiology. It is a useful tool for researchers studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Scientific Research Applications

H-Lys-Lys-OH hydrochloride HCl has a variety of applications in scientific research. It has been used as a tool to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It has also been used to study the structure and function of proteins, as well as to identify novel proteins and protein complexes. Additionally, H-Lys-Lys-OH hydrochloride HCl has been used to study the effects of drugs on biochemical processes, as well as to study the effects of mutations on protein structure and function.

Mechanism of Action

The mechanism of action of H-Lys-Lys-OH hydrochloride HCl is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking the binding of the substrate. Additionally, the compound may also act as an allosteric inhibitor, binding to the enzyme at a site other than the active site and altering the enzyme’s conformation.
Biochemical and Physiological Effects
H-Lys-Lys-OH hydrochloride HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates. Furthermore, it has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids.

Advantages and Limitations for Lab Experiments

H-Lys-Lys-OH hydrochloride HCl has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. Additionally, it has a high purity and is relatively stable. However, there are a few limitations to consider when using this compound in lab experiments. It is relatively expensive and may be toxic in high concentrations. Additionally, it may interact with other compounds, so it should be used with caution.

Future Directions

There are a number of potential future directions for research involving H-Lys-Lys-OH hydrochloride HCl. One potential direction is to study the effects of mutations on protein structure and function, as well as to identify novel proteins and protein complexes. Additionally, further research could be conducted to study the effects of drugs on biochemical processes. Additionally, further research could be conducted to develop more efficient methods for synthesizing H-Lys-Lys-OH hydrochloride HCl. Finally, further research could be conducted to develop new applications for this compound, such as in drug development and drug delivery.

Synthesis Methods

H-Lys-Lys-OH hydrochloride HCl can be synthesized using a number of different methods. The most common method is to react lysine with hydrochloric acid, followed by a deprotection step. This reaction produces a compound with a high purity, which can then be used in further reactions. Other methods, such as the reaction of lysine with formaldehyde or the reaction of lysine with acetic anhydride, can also be used to synthesize H-Lys-Lys-OH hydrochloride HCl.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O3.ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGKVZGKYWMMAT-IYPAPVHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys-Lys-OH hydrochloride

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